

In-Depth Technical Guide to PF-05381941: A Dual TAK1/p38 α Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05381941

Cat. No.: B15611498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05381941 is a potent small molecule inhibitor that demonstrates dual activity against Transforming Growth Factor- β -Activated Kinase 1 (TAK1) and p38 mitogen-activated protein kinase alpha (p38 α). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **PF-05381941**. Detailed experimental protocols for relevant in vitro assays and a diagram of the associated signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

PF-05381941 is identified by the CAS number 1474022-02-0. Its chemical structure is defined by the following SMILES string: O=C(NC1=CC=C(OC2=CC=NC=C2)C(C)=C1)NC3=CC(C(C)(C)C)=NN3C4=CC=CC(C#N)=C4.

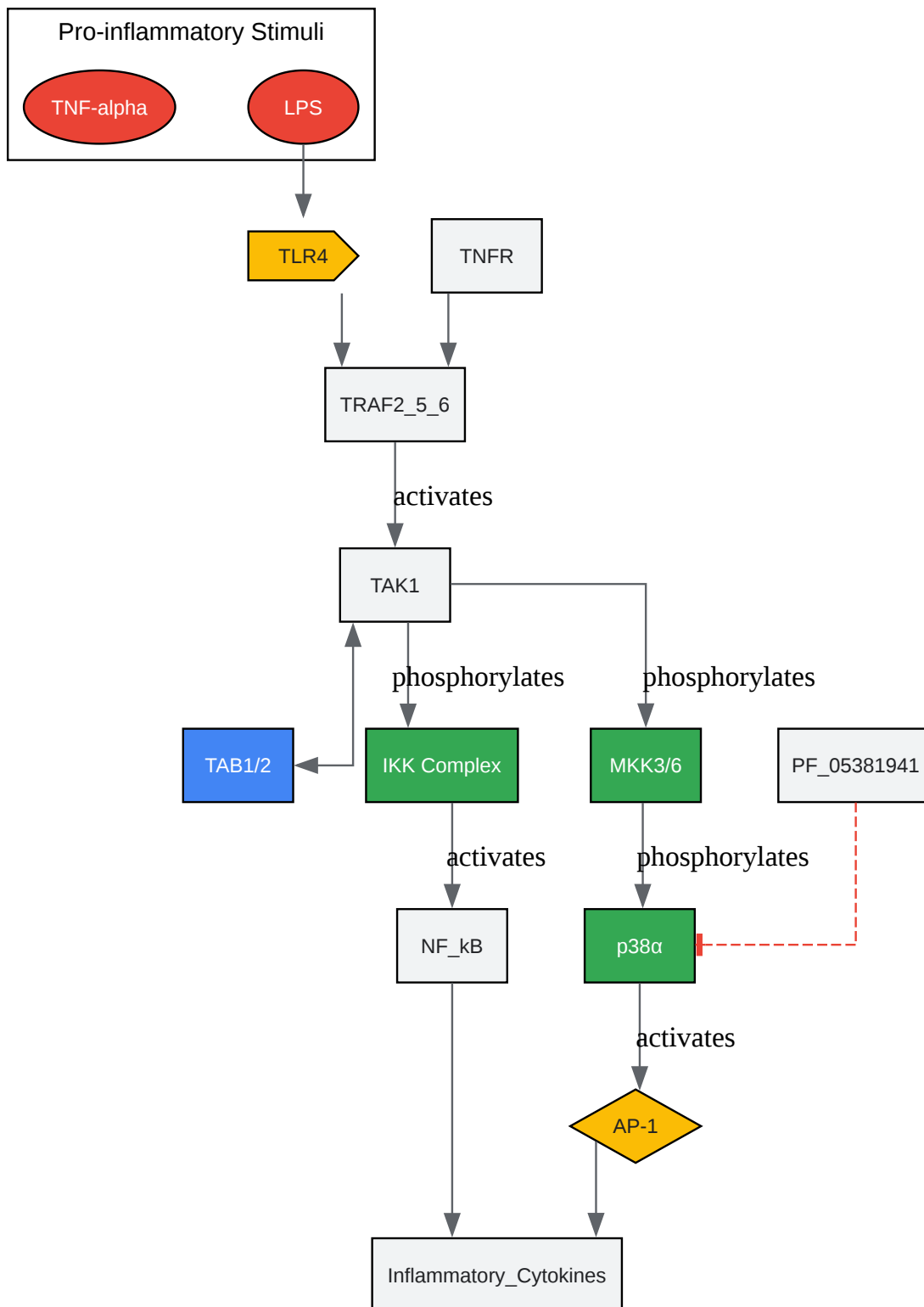
Table 1: Physicochemical and Pharmacological Properties of **PF-05381941**

Property	Value	Reference
CAS Number	1474022-02-0	[1]
Molecular Formula	C29H27N7O2	N/A
Molecular Weight	505.57 g/mol	N/A
SMILES	<chem>O=C(NC1=CC=C(OC2=CC=N C=C2)C(C)=C1)NC3=CC(C(C) (C)C)=NN3C4=CC=CC(C#N)= C4</chem>	[2]
TAK1 IC50	156 nM	[1][2]
p38α IC50	186 nM	[1][2]
LPS-stimulated TNF-α release IC50 (human PMN cells)	8 nM	[2]

Mechanism of Action and Signaling Pathway

PF-05381941 exerts its biological effects through the dual inhibition of TAK1 and p38α, two key kinases in the inflammatory signaling cascade. TAK1, a member of the MAP3K family, is a central node activated by various pro-inflammatory stimuli, including Tumor Necrosis Factor-α (TNF-α) and lipopolysaccharide (LPS). Upon activation, TAK1 phosphorylates and activates downstream kinases, including the IKK complex (leading to NF-κB activation) and MKKs, which in turn activate p38 and JNK MAPKs. The p38 MAPK pathway is critically involved in the regulation of inflammatory cytokine production at both the transcriptional and translational levels.

By inhibiting both TAK1 and p38α, **PF-05381941** can effectively block multiple downstream inflammatory pathways, leading to a potent suppression of pro-inflammatory cytokine production, such as TNF-α.

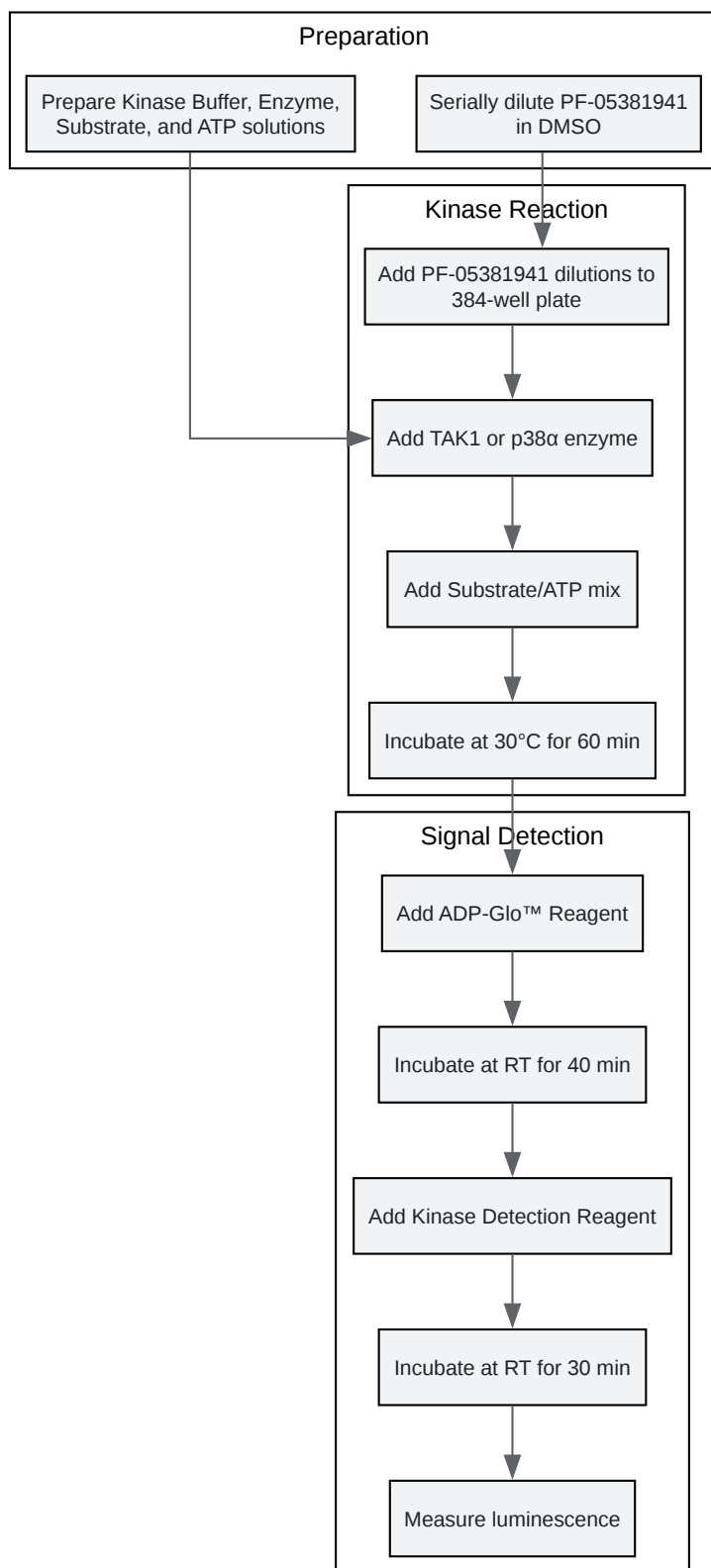
TAK1/p38 α Signaling Pathway and Inhibition by PF-05381941[Click to download full resolution via product page](#)TAK1/p38 α signaling pathway and inhibition by **PF-05381941**.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of **PF-05381941**. These should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of **PF-05381941** against TAK1 and p38α.



[Click to download full resolution via product page](#)

Workflow for an in vitro kinase inhibition assay.

Materials:

- Recombinant human TAK1/TAB1 complex and p38 α enzyme
- Suitable kinase substrate (e.g., Myelin Basic Protein for TAK1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- **PF-05381941**
- DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white opaque assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a 2X kinase buffer.
 - Prepare a 2X solution of the respective kinase (TAK1 or p38 α) in 1X kinase buffer.
 - Prepare a 2X solution of the appropriate substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near the K_m for the enzyme.
 - Prepare a serial dilution of **PF-05381941** in DMSO. Further dilute these solutions in 1X kinase buffer to create a 4X working stock.
- Assay Plate Setup (per well):
 - Add 5 μ L of the 4X **PF-05381941** working solution or vehicle control (DMSO in kinase buffer) to the wells.

- Add 10 μ L of the 2X kinase solution.
- Incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the 2X substrate/ATP solution.
- Kinase Reaction:
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 20 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes.
 - Add 40 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence signal using a plate reader.
 - Calculate the percent inhibition for each concentration of **PF-05381941** relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

TNF- α Release Assay in Human Peripheral Mononuclear (PMN) Cells

This protocol describes a method to measure the inhibitory effect of **PF-05381941** on LPS-induced TNF- α release from human PMN cells.

Materials:

- Human Peripheral Mononuclear (PMN) cells

- RPMI 1640 cell culture medium supplemented with 10% FBS
- Lipopolysaccharide (LPS) from E. coli
- **PF-05381941**
- DMSO
- Human TNF- α ELISA kit
- 96-well cell culture plates
- CO₂ incubator
- Centrifuge
- ELISA plate reader

Procedure:

- Cell Plating:
 - Isolate human PMN cells from whole blood using standard methods.
 - Resuspend the cells in RPMI 1640 medium with 10% FBS.
 - Plate the cells in a 96-well plate at a density of 2×10^5 cells per well.
- Compound Treatment:
 - Prepare a serial dilution of **PF-05381941** in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be $\leq 0.1\%$.
 - Add the **PF-05381941** dilutions to the appropriate wells. Include a vehicle control (medium with DMSO).
 - Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO₂ incubator.
- Cell Stimulation:

- Prepare a stock solution of LPS in sterile PBS. Dilute in cell culture medium to the final working concentration (e.g., 100 ng/mL).
- Add the LPS solution to all wells except for the unstimulated control wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection and Analysis:
 - Centrifuge the plate at 1,200 rpm for 10 minutes.
 - Carefully collect the cell culture supernatant.
 - Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percent inhibition of TNF-α release for each concentration of **PF-05381941** compared to the LPS-stimulated vehicle control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of **PF-05381941** and fitting the data to a dose-response curve.

Conclusion

PF-05381941 is a potent dual inhibitor of TAK1 and p38α, demonstrating significant potential for the modulation of inflammatory responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. The detailed methodologies for in vitro characterization and the elucidation of its mechanism of action will aid in the design of future studies to explore its efficacy in various inflammatory disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalingosome in Inflammatory Responses [frontiersin.org]
- 2. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to PF-05381941: A Dual TAK1/p38 α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611498#pf-05381941-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com